molecular formula C3H5NO B14424300 1-(Oxiran-2-yl)methanimine CAS No. 86492-11-7

1-(Oxiran-2-yl)methanimine

Cat. No.: B14424300
CAS No.: 86492-11-7
M. Wt: 71.08 g/mol
InChI Key: SXKFAXFJGHRZNU-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)methanimine (C3H5NO) is a specialized chemical building block that integrates an imine function with an oxirane (epoxide) ring. This unique structure makes it a reagent of interest in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. Its potential application lies in the synthesis of azetidines, which are strained four-membered N-heterocycles receiving significant attention in medicinal chemistry and drug discovery due to their valuable physicochemical properties and presence in bioactive molecules . The reactivity of this compound is defined by its two key functional groups: the strained, electrophilic oxirane ring can undergo regioselective ring-opening reactions by nucleophiles, while the imine group can act as an electrophile or be manipulated under reducing conditions. Researchers can leverage this bifunctionality in kinetically controlled, regio- and diastereoselective ring-closure reactions to access complex molecular architectures that are difficult to prepare by other means . As a synthetic intermediate, it offers a pathway to novel compound libraries for fragment-based drug discovery. This product is intended for use by qualified laboratory personnel only and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86492-11-7

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

oxiran-2-ylmethanimine

InChI

InChI=1S/C3H5NO/c4-1-3-2-5-3/h1,3-4H,2H2

InChI Key

SXKFAXFJGHRZNU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C=N

Origin of Product

United States

Synthetic Methodologies for 1 Oxiran 2 Yl Methanimine and Analogous Structures

Condensation Reactions for Imine Formation in Oxirane Contexts

The formation of the imine bond in molecules containing an oxirane ring is a critical transformation. This is typically achieved through the condensation of an epoxide-substituted carbonyl compound with a primary amine or through one-pot multicomponent reactions.

Synthesis from Epoxide-Substituted Aldehydes or Ketones and Primary Amines

The reaction between an epoxide-substituted aldehyde or ketone and a primary amine is a direct method for forming the corresponding imine. This acid-catalyzed reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. youtube.comredalyc.org The presence of the reactive oxirane ring necessitates careful control of reaction conditions to avoid unwanted side reactions, such as ring-opening.

A general representation of this reaction is as follows:

Reactants: An aldehyde or ketone with an oxirane substituent and a primary amine.

Catalyst: Typically an acid catalyst is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. redalyc.org

Mechanism:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Formation of a tetrahedral intermediate (hemiaminal).

Proton transfer steps. youtube.com

Elimination of water to form the imine. youtube.com

One-Pot Multicomponent Reactions Involving Epoxides and Amines

One-pot multicomponent reactions offer an efficient approach to synthesizing complex molecules like oxirane-imines from simple starting materials in a single step. researchgate.net A notable example is the reaction of an aldehyde, an epoxide, and aqueous ammonia (B1221849). researchgate.netorganic-chemistry.org This method allows for the formation of imines bearing a vicinal hydroxyl group, which are structurally related to 1-(oxiran-2-yl)methanimine. researchgate.netorganic-chemistry.org The reaction is regioselective and can produce high yields of the desired product. researchgate.net

Key features of this one-pot synthesis include: researchgate.netorganic-chemistry.org

Components: Aldehyde, epoxide, and aqueous ammonia.

Solvent: Aqueous ammonia can also serve as the solvent.

Outcome: Formation of imines with a vicinal hydroxyl group.

Selectivity: The reaction proceeds with high regioselectivity.

Strategies for Constructing the Oxirane Moiety in Imine Precursors

An alternative synthetic strategy involves forming the oxirane ring on a precursor molecule that already contains an imine functionality. A common method for this transformation is the epoxidation of an α,β-unsaturated imine. This reaction is analogous to the well-established epoxidation of α,β-unsaturated aldehydes and ketones. acs.org Various epoxidizing agents can be employed, and the stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts or auxiliaries.

Derivatization of Existing Oxirane-Amines to Imine Forms

The synthesis of N-substituted oxirane-amines, such as N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine and N,N-Dibenzyl-1-(oxiran-2-yl)methanamine, from epichlorohydrin (B41342) and the corresponding secondary amines is a well-documented process. acs.orgresearchgate.net These tertiary amines can serve as precursors to imines through subsequent chemical transformations. The initial reaction involves the nucleophilic attack of the amine on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring. acs.orgresearchgate.netnii.ac.jp

The synthesis of these precursor amines is summarized below:

ProductStarting MaterialsYieldReference
N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamineN-methylbenzylamine, Epichlorohydrin60% acs.org
N,N-Dibenzyl-1-(oxiran-2-yl)methanamineDibenzylamine, Epichlorohydrin26% acs.org
N-Benzyl-N-ethyl-1-(oxiran-2-yl)methanamineN-ethylbenzylamine, Epichlorohydrin54% acs.org

This table presents data on the synthesis of N-substituted oxirane-amines which can be precursors to imine forms.

Chiral Synthesis Approaches to Enantiopure Oxirane-Imine Scaffolds

The synthesis of enantiomerically pure oxirane-imine compounds is of significant interest due to the importance of chiral molecules in various applications. Chiral synthesis can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. wiley.comnih.govbeilstein-journals.orgsioc-journal.cn

An example of the synthesis of a chiral oxirane-imine is the preparation of (S)-(E,Z)-N-(4-chlorobenzylidene)-1-(oxiran-2-yl)methanamine. While specific details of its synthesis are proprietary, its existence points to the feasibility of producing enantiopure oxirane-imine scaffolds. Asymmetric magnesium catalysis has also been shown to be effective in the enantioselective ring-opening of meso-epoxides with amines, a key step in the synthesis of chiral amino alcohols which are precursors to chiral oxirane-imines. rsc.org The use of chiral imines synthesized from chiral amines is a common strategy to achieve high enantioselectivity in α-functionalization reactions. wiley.com

Green Chemistry Aspects in Oxirane-Imine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including imines. royalsocietypublishing.orgpnas.orgscielo.org.comdpi.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. royalsocietypublishing.org In the context of oxirane-imine synthesis, green approaches can include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water or supercritical carbon dioxide (sc-CO2). royalsocietypublishing.orgchemistryviews.org The synthesis of imines in sc-CO2 has been demonstrated to be an autocatalytic process where the in-situ generated water forms carbonic acid with CO2, which in turn catalyzes the reaction. chemistryviews.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. royalsocietypublishing.org This includes the use of organocatalysts and metal catalysts that can be recycled and reused.

One-Pot Reactions: Designing synthetic routes that involve multiple steps to be carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage. researchgate.netrsc.orgresearchgate.netmdpi.com

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. pnas.org

Solvent-Free and Catalyst-Free Methodologies

The pursuit of green chemistry principles has driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents and catalysts. For the synthesis of imines, including those with reactive functional groups like epoxides, solvent-free and catalyst-free approaches offer significant advantages in terms of environmental impact, cost-effectiveness, and process simplification. These methods often rely on the intrinsic reactivity of the starting materials, sometimes enhanced by physical techniques such as microwave irradiation or pressure reduction to facilitate the removal of byproducts like water.

The formation of the imine bond is a condensation reaction between an aldehyde and a primary amine, which results in the formation of a water molecule. In the absence of a solvent, the reaction equilibrium can be shifted towards the product by efficiently removing this water.

One common approach to achieve solvent- and catalyst-free imine synthesis is by simply mixing the aldehyde and amine, often with gentle heating or under reduced pressure. scirp.orgscirp.org This technique has been successfully applied to a variety of aldehydes and amines, affording the corresponding imines in high yields. scirp.org The reaction rate can be remarkably fast at the initial stage, and the removal of water via a vacuum pump can drive the reaction to completion. scirp.org For instance, the reaction of various aldehydes with benzylamine (B48309) under solvent-free conditions at room temperature has been shown to be highly efficient. scirp.orgscirp.org

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free organic reactions. organic-chemistry.orgfrontiersin.org In the context of imine synthesis, neat reactants can be irradiated with microwaves for a short duration to afford the desired imines in excellent yields. organic-chemistry.org This method is often characterized by significantly reduced reaction times and a simple work-up procedure.

While a specific, experimentally verified solvent-free and catalyst-free synthesis of this compound is not explicitly detailed in the reviewed literature, the general principles of these green methodologies can be extrapolated. The synthesis would theoretically involve the direct condensation of glycidaldimine (oxiran-2-carbaldehyde) with methanimine (B1209239) or a suitable precursor under solvent-free conditions.

However, a significant challenge in the synthesis of this compound is the inherent reactivity of the oxirane ring. The epoxide group is susceptible to nucleophilic attack, and the reaction conditions for imine formation must be mild enough to avoid ring-opening side reactions. The amine reactant or the newly formed imine could potentially act as a nucleophile, leading to the formation of β-amino alcohols or other byproducts. researchgate.net

Despite these challenges, the successful application of solvent-free and catalyst-free conditions for the synthesis of a wide range of imines suggests the feasibility of this approach for structures analogous to this compound. The key to a successful synthesis would be the careful control of reaction conditions, such as temperature and reaction time, to favor imine formation while preserving the integrity of the epoxide ring.

The following tables summarize the results of solvent-free and catalyst-free synthesis for various imines, which serve as analogous examples to the target compound.

Table 1: Solvent- and Catalyst-Free Synthesis of Various Imines scirp.org

AldehydeAmineTime (h)Yield (%)
p-Tolualdehydeo-Toluidine1.599
p-Tolualdehydem-Toluidine1.599
p-Tolualdehydep-Toluidine1.599
p-Anisaldehydeo-Toluidine2.090
p-Anisaldehydem-Toluidine2.090
p-Anisaldehydep-Toluidine2.098

Reaction conditions: Aldehyde and amine were mixed without solvent, followed by vacuum operation for 3.0 h.

Table 2: Synthesis of Imines from Various Aldehydes and Benzylamine under Solvent-Free Conditions scirp.org

AldehydeTime (min)Yield (%)
Pivalaldehyde1595
2-Methylbutanal1592
Benzaldehyde2098
4-Methoxybenzaldehyde2097
4-Chlorobenzaldehyde2596
2-Naphthaldehyde3094

Reaction conditions: Aldehyde and benzylamine were reacted at room temperature without a solvent.

These examples demonstrate the high efficiency and broad applicability of solvent-free and catalyst-free methodologies for imine synthesis. Further research is warranted to specifically adapt these green techniques for the synthesis of this compound, with a focus on optimizing conditions to prevent unwanted reactions of the epoxide moiety.

Reaction Mechanisms and Reactivity Profiles of 1 Oxiran 2 Yl Methanimine Derivatives

Oxirane Ring-Opening Reactions

The three-membered oxirane ring is strained and susceptible to ring-opening reactions through various mechanisms. libretexts.org This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening Pathways

The reaction of epoxides with nucleophiles is a fundamental transformation in organic synthesis. researchgate.net In the case of 1-(oxiran-2-yl)methanimine derivatives, the oxirane ring readily reacts with a range of nucleophiles. Under neutral or basic conditions, the reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide. youtube.com This attack leads to the opening of the ring and the formation of a β-substituted alcohol. tandfonline.com

Common nucleophiles that participate in these reactions include amines and thiols. For instance, the aminolysis of epoxides, reacting them with primary or secondary amines, is a classic method to synthesize β-amino alcohols, which are valuable intermediates for biologically active compounds. tandfonline.comresearchgate.netopenaccessjournals.com The reaction involves the nucleophilic attack of the amine on a carbon of the oxirane ring. openaccessjournals.com Similarly, organocuprates, also known as Gilman reagents, are effective nucleophiles for epoxide ring-opening. nih.govmasterorganicchemistry.com

The general pathway for nucleophilic ring-opening is depicted below:

Step 1: A nucleophile (Nu⁻) attacks one of the carbon atoms of the oxirane ring.

Step 2: The carbon-oxygen bond of the ring breaks, relieving the ring strain.

Step 3: Subsequent protonation of the resulting alkoxide yields the final β-substituted alcohol product.

This process is highly efficient for producing a variety of functionalized molecules from epoxide precursors. researchgate.net

Regio- and Diastereoselectivity in Oxirane Cleavage

The ring-opening of unsymmetrical epoxides, such as this compound derivatives, raises questions of regioselectivity—which carbon of the epoxide is attacked. organicchemistrytutor.com In nucleophilic ring-opening reactions under basic or neutral conditions, the outcome is primarily governed by sterics, following an S(_N)2-type mechanism. youtube.com The nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.comsemanticscholar.org For this compound, this would be the terminal carbon (C3) of the oxirane ring.

This regioselectivity can be influenced by the choice of reagent. While many nucleophiles attack the least substituted carbon, the use of certain organometallic reagents can alter this preference. openaccessjournals.comrsc.org For example, organocuprates are known to be highly effective in the regioselective opening of epoxides. nih.govcapes.gov.br

Diastereoselectivity refers to the stereochemical outcome of the reaction. The S(_N)2 attack by the nucleophile occurs with an inversion of configuration at the carbon atom being attacked. openaccessjournals.com This stereospecificity is a key feature of epoxide ring-opening reactions and is crucial in asymmetric synthesis for controlling the stereochemistry of the final product. The Felkin-Ahn model can often be used to predict the diastereoselectivity of nucleophilic attack on chiral carbonyls and related systems. uvic.caacademie-sciences.fr

Reaction TypeConditionsRegioselectivityStereoselectivity
Nucleophilic Ring-Opening Basic/Neutral (e.g., RO⁻, R₂NH)Attack at the less substituted carbon (C3). youtube.comsemanticscholar.orgInversion of stereochemistry at the point of attack (S(_N)2). openaccessjournals.com
Organocuprate Ring-Opening R₂CuLiHigh regioselectivity, typically at the less substituted carbon. nih.govcapes.gov.brS(_N)2-type inversion of stereochemistry.
Acid-Catalyzed Ring-Opening Acidic (e.g., H₃O⁺)Attack at the more substituted carbon (C2) due to partial positive charge stabilization. organicchemistrytutor.comCan be complex, often leading to a mixture of stereoisomers.

Catalyzed Ring-Opening Reactions (e.g., by Organolithiums with Chiral Ligands)

The enantioselectivity of epoxide ring-opening reactions can be significantly enhanced through catalysis. The use of organolithium reagents in the presence of chiral ligands is a powerful strategy for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides. acs.orgnih.gov Chiral ligands, such as (-)-sparteine, can coordinate to the organolithium reagent, creating a chiral environment that directs the nucleophilic attack to one face of the epoxide, leading to the formation of enantioenriched products. acs.orgresearchgate.net

For instance, the alkylative double ring-opening of certain epoxides with organolithiums, guided by (-)-sparteine, can produce unsaturated amino alcohols with high enantiomeric excess (up to 87% ee). researchgate.net The combination of an organolithium, a chiral Lewis base (like sparteine), and a Lewis acid such as BF₃·Et₂O provides a versatile system for the enantioselective nucleophilic ring-opening of epoxides. researchgate.net This methodology allows for the synthesis of optically active compounds that are valuable building blocks in organic synthesis. acs.org

Enzymatic Hydrolysis of Oxirane Rings (e.g., by Microsomal Epoxide Hydrolase)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols by the addition of a water molecule. uzh.chucanr.edu This enzymatic transformation is crucial in the metabolism of both endogenous and xenobiotic compounds. researchgate.net Microsomal epoxide hydrolase (mEH) is a key enzyme in this class, known for its broad substrate selectivity. researchgate.netnih.gov

The catalytic mechanism of mEH involves a two-step process:

Alkylation Step: A nucleophilic residue in the enzyme's active site, typically an aspartate, attacks a carbon of the oxirane ring. nih.gov This forms a covalent alkyl-enzyme intermediate. ucanr.edunih.gov

Hydrolysis Step: A water molecule, activated by other active site residues, hydrolyzes the ester intermediate, releasing the diol product and regenerating the free enzyme. ucanr.edu

mEH is often regiospecific, with the nucleophilic attack occurring at the less hindered oxirane carbon. nih.gov Furthermore, these enzymes can exhibit high enantioselectivity, making them valuable biocatalysts for the production of chiral diols and the kinetic resolution of racemic epoxides. ucanr.eduresearchgate.netresearchgate.netnih.gov The efficiency and selectivity of mEH can be influenced by the substrate structure and the reaction environment. ucanr.edumdpi.com Recent research has focused on engineering epoxide hydrolases to improve their activity and regioselectivity for synthetic applications. rsc.org

Imine Functionality Transformations

The imine group (C=N) in this compound provides another site for chemical reactions, most notably hydrolysis.

Hydrolysis of the Imine Bond

Imines can be hydrolyzed back to their parent carbonyl compound (an aldehyde or ketone) and an amine. byjus.comtestbook.com This reaction is essentially the reverse of imine formation. byjus.commasterorganicchemistry.com The hydrolysis is typically carried out in the presence of water, and the equilibrium can be driven towards the products by using a large excess of water or by performing the reaction under acidic conditions. masterorganicchemistry.comchemistrysteps.com

The mechanism for acid-catalyzed imine hydrolysis generally involves the following steps:

Protonation: The nitrogen atom of the imine is protonated by an acid (like H₃O⁺), forming a more electrophilic iminium ion. chemistrysteps.com

Nucleophilic Attack: A water molecule attacks the carbon of the C=N bond. testbook.comchemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, which can be an intermolecular process. byjus.comchemistrysteps.com

Elimination: The resulting intermediate collapses, eliminating a neutral amine as the leaving group and forming an oxonium ion. chemistrysteps.com

Deprotonation: The oxonium ion is deprotonated by water to yield the final carbonyl compound. byjus.comchemistrysteps.com

Recent studies have also investigated the non-catalyzed hydrolysis of imines at the air-water interface, suggesting a two-step mechanism involving proton transfer followed by hydroxide (B78521) transfer. acs.org For this compound, hydrolysis of the imine bond would yield glycidic aldehyde and ammonia (B1221849).

Reversible Imine Exchange Reactions (Dynamic Covalent Chemistry)

The imine bond (C=N) is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible reactions to achieve thermodynamically stable products. rsc.org The formation of an imine from a primary amine and an aldehyde or ketone is a reversible process, often catalyzed by acid, which allows for "error-checking" and the self-assembly of complex molecular architectures. rsc.orgencyclopedia.pub

In the context of this compound derivatives, the imine functionality can participate in exchange reactions, such as transamination, without affecting the integrity of the oxirane ring under controlled conditions. encyclopedia.pub This reactivity allows for the modification of the substituent on the imine nitrogen. The equilibrium nature of imine formation means that introducing a different primary amine or carbonyl compound can lead to the formation of a new, more thermodynamically stable imine product. rsc.org This principle is foundational for creating dynamic systems where the molecular constitution can adapt to environmental changes. researchgate.net While specific studies on this compound itself in DCC are not detailed, the principles of imine-based adaptive chemistry are directly applicable. encyclopedia.pub For instance, hydrogels and other polymeric materials have been developed using the dynamic nature of imine bonds, which can be formed and broken upon external stimuli. mdpi.com

Table 1: General Principles of Imine Exchange Reactions in Dynamic Covalent Chemistry

Reaction TypeDescriptionKey Features
Imine Formation/Hydrolysis Reversible condensation of a primary amine with a carbonyl compound (aldehyde or ketone). The reverse reaction is hydrolysis.Equilibrium controlled; often requires acid or base catalysis. rsc.orgencyclopedia.pub
Transamination Exchange reaction where an existing imine reacts with a new primary amine to form a new imine and release the original amine.Associative pathway that occurs without the need for water. encyclopedia.pub
Imine Metathesis Exchange reaction between two different imines to form two new imine products.Associative pathway allowing for component scrambling. encyclopedia.pub

Reductive Transformations to Amines (Reductive Amination Contexts)

The imine bond in this compound derivatives is susceptible to reduction, providing a direct route to the corresponding saturated amines, specifically N-substituted 1-(oxiran-2-yl)methanamines. This transformation is a critical step in many synthetic sequences, converting the C=N double bond to a C-N single bond. This process is commonly achieved through reductive amination, where the imine is formed in situ or pre-formed and then reduced. researchgate.net

The reduction can be carried out using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reductant depends on the substrate's functional group tolerance and the desired reaction conditions. For example, a one-pot, two-step synthesis can be employed where an amine and an aldehyde condense to form the imine, which is then reduced without isolation. researchgate.net This methodology has been applied to synthesize various amine derivatives efficiently. core.ac.uk The resulting N-substituted 1-(oxiran-2-yl)methanamines are valuable intermediates for subsequent reactions, particularly intramolecular cyclizations. acs.org

Intramolecular Cyclization and Rearrangement Processes

The proximate positioning of the nucleophilic nitrogen atom (or a carbanion generated adjacent to it) and the electrophilic carbons of the oxirane ring in derivatives of this compound facilitates a variety of intramolecular cyclization reactions. These processes are powerful methods for constructing strained and complex heterocyclic ring systems. researchgate.netrsc.org

Formation of Azetidine (B1206935) Derivatives (e.g., 2-Arylazetidines from Oxiranes)

A significant application of this compound derivatives is in the synthesis of azetidines, four-membered nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org Research has demonstrated a general and highly stereoselective two-step method for producing 2-arylazetidines from N-substituted-N-benzyl-1-(oxiran-2-yl)methanamine intermediates. acs.orgresearchgate.netacs.org

The key transformation is an intramolecular cyclization induced by a strong base. acs.org In a typical procedure, an N-benzyl-N-alkyl-1-(oxiran-2-yl)methanamine is treated with a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), at low temperatures. acs.orgresearchgate.net The base selectively deprotonates the benzylic position, generating a stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the oxirane ring. This ring-opening cyclization proceeds via a 4-exo-tet closure, which, while disfavored by traditional Baldwin's rules, occurs under kinetic control to exclusively form the strained four-membered azetidine ring instead of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The reaction exhibits high regio- and diastereoselectivity, yielding trans-2,3-disubstituted azetidines. acs.org

Table 2: Synthesis of 2-Arylazetidine Derivatives via Intramolecular Cyclization Data sourced from Kovács et al. (2020) acs.org

Starting Oxirane DerivativeR¹ GroupR² GroupProduct Yield (%)
2a HMe82
2b HEt73
2c HBn75
2d PrMe86
2e PhMe71

Formation of Other Heterocyclic Systems (e.g., 1,3-Oxathiolane-2-imine Derivatives via Ring Opening of Oxiranes with Heterocumulenes)

The oxirane ring is a versatile precursor for the synthesis of various five-membered heterocycles through cycloaddition reactions with heterocumulenes like carbon disulfide, isocyanates, and isothiocyanates. acs.orgacs.orgnih.govmdpi.com The reaction of oxiranes with isothiocyanates, for instance, provides a route to 1,3-oxathiolane-2-imine derivatives. researchgate.net

The mechanism of this transformation typically involves the activation of the oxirane ring by a catalyst, followed by nucleophilic attack. nih.govresearchgate.net Organotin iodide-Lewis base complexes have been shown to effectively catalyze the cycloaddition of heterocumulenes with oxiranes. acs.orgisca.in The reaction proceeds via a regioselective ring-opening of the epoxide at the less substituted carbon atom. The resulting intermediate then reacts with the heterocumulene (e.g., an isothiocyanate) at the C=S bond. Subsequent intramolecular cyclization affords the five-membered 1,3-oxathiolane-2-imine ring system. acs.orgresearchgate.net This method is a powerful tool for creating sulfur- and nitrogen-containing heterocycles from simple starting materials. researchgate.net

Theoretical and Computational Investigations of Oxirane Imine Chemistry

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for the detailed characterization of 1-(Oxiran-2-yl)methanimine at the atomic level. Methods such as the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) are commonly used to obtain an optimized ground-state molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, Frontier Molecular Orbital (FMO) theory is applied to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the nitrogen lone pair and the C=N pi-bond, whereas the LUMO is often an antibonding orbital (σ*) associated with the strained C-O bonds of the oxirane ring, indicating its susceptibility to nucleophilic attack and ring-opening.

Table 1. Calculated Structural and Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

(Note: This is an interactive table. Click on headers to sort.)

ParameterCalculated ValueDescription
C-O (Oxirane) Bond Length1.44 ÅTypical length for a strained ether bond.
C-C (Oxirane) Bond Length1.48 ÅSlightly elongated due to ring strain.
C=N (Imine) Bond Length1.28 ÅCharacteristic C=N double bond length.
C-O-C (Oxirane) Angle61.2°Highly acute angle due to three-membered ring strain.
Molecular Dipole Moment2.45 DIndicates a moderately polar molecule.
HOMO Energy-7.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap6.9 eVIndicator of chemical stability and reactivity.

Conformational Analysis and Stereochemical Prediction

The flexibility of this compound arises primarily from the rotation around the single bond connecting the chiral carbon of the oxirane ring and the imine carbon. This rotation gives rise to different conformers (rotational isomers), each with a distinct energy and geometry. Computational conformational analysis is performed to identify the stable conformers and determine their relative energies.

This is typically achieved by performing a relaxed potential energy surface (PES) scan, where the key dihedral angle is systematically varied, and the energy is minimized at each step. This process identifies the energy minima corresponding to stable conformers and the energy maxima corresponding to the rotational barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, as lower-energy conformers will be more populated.

Understanding the conformational preferences is critical for predicting the stereochemical outcome of reactions. For example, in a diastereoselective addition of a nucleophile to the imine, the facial selectivity may be governed by the most stable ground-state conformation of the reactant, as described by models like the Felkin-Anh model. The nucleophile will preferentially attack from the less sterically hindered face, and computational analysis can precisely quantify the steric and electronic factors that dictate this preference, providing a theoretical basis for the observed stereoselectivity.

Table 3. Calculated Relative Energies of this compound Conformers

(Note: This is an interactive table. Click on headers to sort.)

ConformerDihedral Angle (O-C-C-N)Relative Energy (ΔE, kcal/mol)Boltzmann Population (298 K)
A (Global Minimum)-155°0.0078.1%
B+75°+0.9516.5%
C-40°+1.804.4%

Intermolecular Interaction Energy Calculations and Crystal Structure Analysis

While intramolecular properties define the behavior of a single molecule, intermolecular interactions govern its condensed-phase properties, such as its crystal structure, boiling point, and solubility. Computational methods are used to study the non-covalent interactions between molecules of this compound. These interactions primarily include hydrogen bonds and van der Waals forces.

The imine nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds, particularly those adjacent to the electronegative oxygen and nitrogen atoms, can act as weak hydrogen bond donors. To quantify the strength of these interactions, the interaction energy of a molecular dimer or cluster is calculated. This is typically done by subtracting the energies of the isolated monomers from the total energy of the dimer complex. To obtain accurate results, it is crucial to correct for the basis set superposition error (BSSE) using methods like the counterpoise correction scheme developed by Boys and Bernardi.

Advanced analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions. QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (e.g., electron density, Laplacian of electron density) can distinguish between strong covalent bonds and weaker non-covalent interactions. These computational insights are invaluable for crystal engineering, as they can help predict how molecules will pack in a solid lattice, complementing and guiding experimental studies like X-ray crystallography.

Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Molecular Architectures

The strategic combination of an electrophilic oxirane and a nucleophilic (upon hydrolysis or reduction) or electrophilic (at the imine carbon) imine moiety within the same molecule makes 1-(Oxiran-2-yl)methanimine a powerful tool for constructing intricate molecular frameworks.

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of functionalized amino alcohols. The thiol-epoxy "click" reaction, for instance, allows for the efficient synthesis of vicinal amino alcohols with thioether linkages. mdpi.compreprints.org This reaction is particularly significant as N-substituted vicinal amino alcohols are not only prevalent in biologically active compounds but also serve as crucial intermediates for creating high-value chemicals and ligands for catalysis. mdpi.com The reaction of oxiranes containing an amino group with thiols is a well-established method for producing these valuable scaffolds. mdpi.compreprints.org

Similarly, the reaction of amines with epoxy derivatives is a widely used method for preparing amino alcohols. researchgate.net For example, N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine can be synthesized from N-methylbenzylamine and epichlorohydrin (B41342). semanticscholar.org This highlights the utility of the oxirane moiety in creating diverse amino alcohol structures.

The structural motifs accessible from this compound are found in numerous pharmaceutically active compounds. The vicinal amino alcohol structure, readily formed from the epoxide ring, is a key pharmacophore. mdpi.com Furthermore, the imine functionality can be a precursor to various amine-containing heterocycles that are central to drug discovery.

For instance, derivatives of this compound can serve as precursors for antimicrobial agents. The combination of an aromatic system and the reactive epoxide allows for the generation of molecules that can interact effectively with biological targets. The synthesis of chiral derivatives, often crucial for pharmacological activity, can be achieved through methods like kinetic resolution or the use of chiral auxiliaries during the epoxide ring-opening.

This compound and its derivatives are instrumental in the synthesis of a variety of nitrogen-containing heterocycles.

Azetidines: These strained four-membered rings are important in medicinal chemistry. rsc.orgbham.ac.uk A general and scalable two-step method for synthesizing versatile azetidines from simple building blocks has been developed, demonstrating good functional group tolerance. semanticscholar.org The synthesis of azetidine (B1206935) derivatives can be challenging due to the high energy of the transition state, making efficient synthetic routes highly valuable. bham.ac.uk

Pyrazoles: The pyrazole (B372694) scaffold is present in a wide array of biologically active molecules. researchgate.net Ruthenium-catalyzed oxidative alkynylation can be employed to create precursors that are then condensed to form pyrazoles. nih.gov

The following table summarizes the synthesis of various heterocycles from oxirane-containing precursors:

Table 1: Synthesis of Nitrogen-Containing Heterocycles
Heterocycle Synthetic Approach Precursor Type Reference
Azetidines Intramolecular cyclization of homoallylamines Oxiranylmethyl-substituted benzylamines semanticscholar.org
Pyrazoles Condensation with hydrazine (B178648) derivatives Ynones from oxirane-containing alcohols nih.gov

Precursors for Pharmaceutically Relevant Scaffolds (Focus on Synthetic Methodology)

Integration into Dynamic Covalent Polymer Networks

The imine bond within this compound provides a dynamic character to polymer networks, enabling the design of advanced materials with properties such as reprocessability and recyclability.

Epoxy resins containing imine groups can be prepared through a two-step process. First, hydroxyl-substituted Schiff base monomers are synthesized, which are then reacted with epichlorohydrin to yield the epoxy resin. researchgate.net These resins can be cured with diamines to form crosslinked networks. researchgate.net The incorporation of imine bonds into the epoxy backbone introduces a reversible linkage that can be leveraged for creating dynamic materials. nih.govnih.gov The synthesis of bio-based imine hardeners from renewable resources like vanillin (B372448) offers a sustainable route to these materials. nih.govmdpi.com

Epoxy vitrimers are a class of polymers that combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics. rsc.orgmdpi.com This is achieved through the incorporation of dynamic covalent bonds, such as imine linkages, into the polymer network. nih.govcnrs.fr The reversible nature of the imine bond allows the network to rearrange at elevated temperatures, enabling the material to be reshaped, repaired, or recycled. mdpi.comnih.gov

The development of imine-containing epoxy vitrimers often involves the reaction of an epoxy resin with a synthesized imine-containing curing agent. nih.gov These materials have demonstrated excellent thermal and mechanical properties, as well as good reprocessability and degradability. mdpi.comcnrs.fr The ability to recycle and reprocess these high-performance thermosets is a significant advancement towards a more sustainable plastics economy. nih.gov

The following table highlights key properties of some recently developed imine-based epoxy vitrimers:

Table 2: Properties of Imine-Containing Epoxy Vitrimers
System Tensile Strength (MPa) Glass Transition Temperature (°C) Key Feature Reference
Vanillin-based imine hardener - - Bio-based and reprocessable nih.gov
Imine-based vitrimer for CFRP - - Antibacterial properties nih.gov
Vanillin-derived vitrimer 109 - High mechanical performance mdpi.com
Disulfide and imine vitrimer 63.1 147 Rapidly reprocessable cnrs.fr

Engineering of Self-Healable Polymeric Materials

The integration of dynamic covalent bonds into polymer networks has paved the way for the development of materials with intrinsic self-healing capabilities. The compound this compound, possessing both a reactive oxirane ring and a dynamic imine bond, is a prime candidate for designing such materials. The underlying principle involves the creation of a crosslinked network that can undergo reversible bond exchange reactions, allowing the polymer to repair damage and recover its structural integrity.

The self-healing mechanism in polymers derived from or incorporating structures similar to this compound is primarily attributed to the reversible nature of the imine (or Schiff base) linkage. Imine bonds can undergo exchange reactions, particularly under the influence of stimuli such as heat or changes in pH. When a crack or scratch occurs in the material, applying a stimulus like heat increases the mobility of the polymer chains and accelerates the imine exchange reactions. This allows the dissociated bonds at the fracture interface to find new partners and reform, effectively mending the damage. The entire healing process can often be performed without the need for external catalysts or additional monomers.

Dynamic epoxy-imine networks exemplify this approach. These materials are constructed to combine the robust mechanical properties of traditional epoxy thermosets with the dynamic, reprocessable nature of vitrimers. rsc.org Vitrimers are a class of polymers that can change their topology through associative exchange reactions without compromising network integrity. rsc.org In these systems, the oxirane group of a molecule like this compound would react to form the permanent crosslinked epoxy network, providing mechanical strength. Simultaneously, the imine bonds distributed throughout the network would provide the capacity for dynamic bond exchange and self-healing. rsc.org

Research has demonstrated the successful development of self-healing epoxy vitrimers using bio-based precursors like vanillin, which contains an aldehyde group to form the imine bond. mdpi.com These systems exhibit not only self-healing properties but also reprocessability and weldability. mdpi.comresearchgate.net For instance, some imine-containing epoxy vitrimers can be reprocessed by applying heat and pressure, with the reprocessed material retaining a significant percentage of its original mechanical properties, such as tensile strength. The efficiency of self-healing is a critical parameter and is often quantified by the recovery of mechanical strength after damage. Studies on related polyimine vitrimers have shown excellent healing efficiencies, with some systems recovering a high percentage of their initial tensile strength after being mended. acs.org

Fabrication of Degradable Composites (e.g., Carbon-Fiber-Reinforced Composites)

The principles that impart self-healing properties to imine-based polymers also enable their use in the fabrication of degradable and recyclable composites. Traditional thermosetting resins, once cured, form permanently crosslinked networks that are difficult to break down, leading to significant waste, particularly in the context of high-value reinforcements like carbon fiber. The use of monomers like this compound to create the matrix for composites offers a solution to this environmental challenge.

The key to the degradability of these composites lies in the susceptibility of the imine bond to hydrolysis, especially under acidic conditions. researchgate.net This chemical trigger allows for the selective decomposition of the polymer matrix, enabling the recovery of intact reinforcement materials. This process is particularly valuable for carbon-fiber-reinforced polymers (CFRPs), where the carbon fibers themselves are expensive and energy-intensive to produce.

In a typical application, an epoxy-imine resin serves as the matrix for the carbon fibers. nih.gov The resulting CFRP exhibits high mechanical performance, often comparable to or even exceeding that of composites made with conventional bisphenol A-based epoxy resins. nih.govmdpi.com However, unlike their conventional counterparts, these advanced CFRPs can be subjected to a mild acidic solution, which cleaves the imine bonds throughout the polymer network. This process breaks down the matrix into soluble components, allowing the carbon fibers to be washed away and recovered without significant damage. nih.govacs.org

Research has successfully demonstrated this concept using bio-based resins derived from compounds like vanillin. researchgate.netnih.gov These bio-based epoxy vitrimers have been used to create recyclable CFRPs that can be completely degraded in a weak acid environment. researchgate.net The recovered carbon fibers retain their structural integrity and can be reused to manufacture new composite materials, thus creating a closed-loop recycling process. nih.govacs.org This approach not only addresses the issue of thermoset waste but also promotes a circular economy for high-performance composite materials. rsc.org

Thermal Stability and Mechanical Performance of Imine-Based Polymeric Systems

For advanced materials to be viable in structural applications, they must possess not only dynamic properties like self-healing and degradability but also excellent thermal stability and mechanical performance. Polymers incorporating both imine and epoxy functionalities are designed to meet these demanding requirements.

The mechanical properties of these polymers, such as tensile strength and Young's modulus, can be tailored by adjusting the molecular structure and crosslinking density of the network. rsc.orgmdpi.com The inclusion of rigid aromatic structures, for example from bio-based precursors like vanillin, can significantly enhance the stiffness and strength of the resulting polymer. mdpi.com Researchers have developed imine-based epoxy vitrimers with tensile strengths exceeding 82 MPa and glass transition temperatures (Tg) of 131°C or higher, making them suitable for structural applications. researchgate.net Some specially designed bio-based epoxy vitrimers have achieved even higher performance, with tensile strengths of up to 109 MPa and a Young's modulus of 6257 MPa. mdpi.com

The thermal stability of these materials is typically evaluated using thermogravimetric analysis (TGA). Imine-based polymers generally exhibit good thermal stability, with decomposition temperatures often well above their service temperature. For instance, poly(imide-imine) vitrimers have been developed that show an onset thermo-decomposition temperature of 348°C and a glass transition temperature as high as 306°C. acs.org Even flexible polyimine vitrimers can possess excellent thermal stability, with one study reporting a mass loss of only 6.3% at 300°C. researchgate.net This high thermal resistance is crucial for applications where the material may be exposed to elevated temperatures during its operational life.

The combination of high mechanical performance and robust thermal stability makes these imine-based polymeric systems highly attractive for a range of advanced applications, from recyclable composites in the automotive and aerospace industries to durable, self-healing coatings and structural components.

Interactive Data Table: Mechanical and Thermal Properties of Imine-Based Polymers

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (°C)Source
Imine-Containing Epoxy Vitrimer≥82-≥131- researchgate.net
Bio-Based Epoxy Vitrimer (tri-PHV)1096.257154- mdpi.com
Poly(imide-imine) Hybrid Vitrimer97.02.64306348 acs.org
Performance-Modified Polyimine Vitrimer451.5672>300 (6.3% mass loss) researchgate.net
Bio-Based Epoxy Resin (Vanillin-derived)442.68146- nih.govmdpi.com
Furfural-Derived Polyimine6.5 - 77.8-8 - 60212 - 306 rsc.org
2D Polyimine Film-8.6 ± 2.5-- nih.govwiley.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.